molecular formula C7H6FN3 B12942488 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12942488
M. Wt: 151.14 g/mol
InChI Key: OUXNZYQWJJVSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring.

Preparation Methods

The synthesis of 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

Chemical Reactions Analysis

5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives such as:

  • 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

These compounds share a similar core structure but differ in the halogen substituent at the 5th position. The presence of different halogens can significantly influence their biological activity, potency, and selectivity .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6FN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11)

InChI Key

OUXNZYQWJJVSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=N1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.